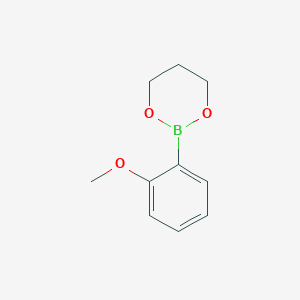

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane

Übersicht

Beschreibung

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is a compound that belongs to the class of organoboron compounds characterized by a 1,3,2-dioxaborinane ring structure. This class of compounds is known for its diverse chemical properties and potential applications in various fields, including material science and organic synthesis. The presence of a methoxyphenyl group in the compound suggests potential electron-donating properties and could influence the molecule's reactivity and stability.

Synthesis Analysis

The synthesis of compounds related to 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane often involves the reaction of organophosphorus or organoboron precursors with appropriate diols or other nucleophilic agents. For example, the reaction of Lawesson's Reagent with dihydric alcohols can lead to the formation of 1,3,2-dioxaphosphorinane derivatives . Although the exact synthesis of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing boron-containing precursors and methoxyphenyl-substituted diols.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane has been studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal that the dioxaborinane ring can adopt a nearly planar conformation, and the orientation of substituents on the ring can significantly affect the molecule's overall conformation . For instance, electron-donating groups like methoxyphenyl tend to adopt an equatorial position in the chair conformation of the dioxane ring, which is related to the dioxaborinane structure .

Chemical Reactions Analysis

The reactivity of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane would be influenced by the electron-donating methoxy group and the unique properties of the dioxaborinane ring. While specific reactions of this compound are not discussed in the provided papers, related organoboron compounds have been shown to participate in various chemical transformations, including hydrolytic stability and interactions with nucleophiles . The presence of the methoxy group could also facilitate reactions through its electron-donating effects, potentially stabilizing transition states or intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane would be expected to include stability characteristics, such as hydrolytic stability, which has been observed in similar dioxaborinane compounds . The electronic properties, such as dipole moments and chemical shifts in NMR, can be influenced by the orientation of substituents and the electronic nature of the dioxaborinane ring . Additionally, the mesomorphic properties of related cyano derivatives suggest potential applications in liquid-crystalline materials, indicating that the methoxyphenyl derivative could also exhibit interesting dielectric properties .

Wissenschaftliche Forschungsanwendungen

Catalytic Processes

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane has been employed in catalytic processes. For instance, a study demonstrated its use in cross-coupling reactions involving aryl sulfamates and aryl neopentylglycolboronates, highlighting its potential in organic synthesis under mild conditions (Jezorek et al., 2014).

Liquid Crystals and Electrooptic Devices

This compound has been involved in the synthesis of cyano derivatives with significant applications in liquid-crystalline mixtures for electrooptic display devices. These derivatives are characterized by their low nematic-isotropic transition temperatures and high positive dielectric anisotropy (Bezborodov & Lapanik, 1991).

Conformational Analysis

Research has been conducted on the conformational analysis of 2-methoxy-2-oxo-1,3,2-dioxaphosphorinane and its analogs, which are structurally similar to 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane. This study aimed at understanding the stabilities of various conformers, contributing to the broader understanding of such molecules (Vafaei-Nezhad, Ghiasi, & Shafiei, 2020).

Emission Properties

The compound has been studied for its emission properties, particularly in terms of its solid-state emission behavior and potential applications in optoelectronics. This includes the study of polymorphism, chromic effects, and crystallization-induced emission enhancement (Galer et al., 2014).

Ferroelectric Liquid Crystalline Materials

Derivatives of 2-Phenyl-1,3,2-dioxaborinane, structurally related to the subject compound, have been synthesized and found to form chiral smectic C phases at ambient temperatures. These derivatives exhibit ferroelectric properties, making them promising for liquid crystalline materials used in displays (Matsubara, Takahashi, Seto, & Imazaki, 1990).

Conformational Behavior

The conformational behavior of similar compounds, like 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane, has been investigated, revealing insights into the molecular dynamics and stability of these molecules (Valiakhmetova & Kuznetsov, 2017).

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLJJKWGSAIDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569147 | |

| Record name | 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane | |

CAS RN |

141522-26-1 | |

| Record name | 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

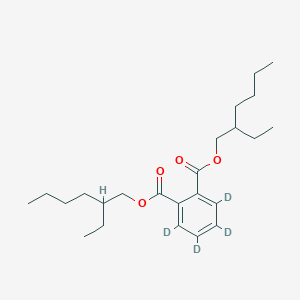

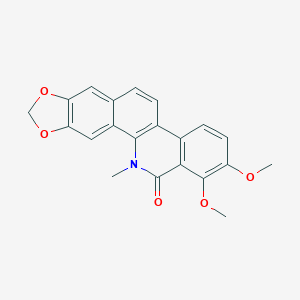

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)